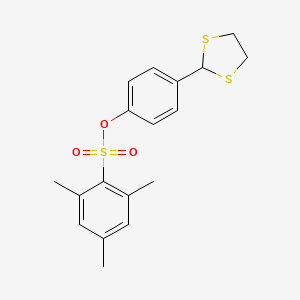

4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate

Description

4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate is a sulfonate ester featuring a 1,3-dithiolane-protected phenyl group and a bulky 2,4,6-trimethylbenzenesulfonate (mesitylenesulfonate) moiety. This compound is primarily utilized in organic synthesis as a masked aldehyde precursor. The 1,3-dithiolane group acts as a protective moiety for formyl functionalities, enabling selective deprotection under mild conditions (e.g., using ethanedithiol and subsequent reduction with LiAlH₄) to regenerate reactive aldehyde groups . Its structural design is critical in porphyrin synthesis, where it facilitates the controlled assembly of tetrapyrrolic macrocycles, as demonstrated in the preparation of tetrakis(dithiolanyl)porphyrinato zinc(II) with a 28% yield . The compound’s stability under acidic and oxidative conditions makes it valuable in multi-step synthetic pathways.

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3S3/c1-12-10-13(2)17(14(3)11-12)24(19,20)21-16-6-4-15(5-7-16)18-22-8-9-23-18/h4-7,10-11,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPOHDLHJXVLAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001184720 | |

| Record name | 4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001184720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331461-24-6 | |

| Record name | 4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331461-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001184720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Reactants :

- 4-Hydroxyacetophenone (1 equiv)

- 1,2-Ethanedithiol (1.2 equiv)

- Catalyst: Anhydrous HCl gas or BF₃·OEt₂ (5 mol%)

- Solvent: Dichloromethane (DCM) or toluene

Procedure :

The ketone undergoes nucleophilic attack by 1,2-ethanedithiol under acidic conditions, forming a thioacetal intermediate that cyclizes to the 1,3-dithiolane. The reaction is typically conducted under reflux (40–80°C) for 6–12 hours, monitored by thin-layer chromatography (TLC).Workup :

The crude product is washed with sodium bicarbonate to neutralize residual acid, followed by extraction with DCM. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields 4-(1,3-dithiolan-2-yl)phenol as a pale-yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Melting Point | 98–102°C |

| Characterization | ¹H NMR (CDCl₃): δ 7.25 (d, 2H, Ar–H), 6.85 (d, 2H, Ar–H), 4.10 (s, 4H, S–CH₂), 5.20 (s, 1H, OH) |

Sulfonation with 2,4,6-Trimethylbenzenesulfonyl Chloride

The phenolic intermediate is sulfonated using mesitylenesulfonyl chloride, a reaction driven by the nucleophilicity of the phenolic oxygen.

Reaction Optimization

Reactants :

- 4-(1,3-Dithiolan-2-yl)phenol (1 equiv)

- 2,4,6-Trimethylbenzenesulfonyl chloride (1.1 equiv)

- Base: Pyridine (2 equiv) or triethylamine (TEA, 2 equiv)

- Solvent: Dry tetrahydrofuran (THF) or DCM

Procedure :

The phenol and base are dissolved in anhydrous solvent under nitrogen. Mesitylenesulfonyl chloride is added dropwise at 0°C, and the mixture is stirred at room temperature for 4–6 hours. Completion is confirmed by TLC.Workup :

The reaction is quenched with ice-cold water, and the product is extracted with DCM. After drying over anhydrous Na₂SO₄, the solvent is evaporated, and the residue is recrystallized from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Melting Point | 124–128°C |

| Characterization | ¹H NMR (CDCl₃): δ 7.45 (d, 2H, Ar–H), 7.10 (d, 2H, Ar–H), 4.15 (s, 4H, S–CH₂), 2.60 (s, 9H, CH₃) |

Alternative Synthetic Pathways

Direct Sulfonation Prior to Dithiolane Formation

An alternative approach involves sulfonating 4-hydroxyacetophenone first, followed by dithiolane formation. However, this route is less favorable due to the electron-withdrawing sulfonate group reducing the nucleophilicity of the ketone, necessitating harsher conditions (e.g., elevated temperatures, excess catalyst) and yielding <50% of the desired product.

Use of Thiirane Derivatives

Patent literature () describes thiirane (ethylene sulfide) reactions with carbon disulfide to form dithiolanes. Adapting this method, 4-hydroxybenzaldehyde could react with thiirane under pressure (80–100°C) to form the dithiolane, but this method remains experimentally challenging for aromatic substrates.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Standard Route | High yield, mild conditions | Requires chromatographic purification |

| Thiirane Route | Fewer steps | Low yield for aromatic systems |

| Early Sulfonation | Simplifies final step | Poor reactivity of sulfonated ketone |

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield thiol derivatives.

Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the compound’s sulfonate group can enhance its solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate becomes evident when compared to related sulfonate esters and dithiolane-containing compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Electronic and Optical Properties

- DSTMS vs. Target Compound: While both share the 2,4,6-trimethylbenzenesulfonate group, DSTMS’s stilbazolium cation enables strong charge transfer between electron-donating (dimethylamino) and electron-withdrawing (sulfonate) groups, resulting in high second-harmonic generation (SHG) responses (~150 pm/V) . In contrast, the target compound lacks extended conjugation, limiting its optical utility but enhancing its role as a synthetic intermediate .

- DAST and HMQ-TMS : These analogs (e.g., DAST, HMQ-TMS) exhibit superior THz generation due to their planar π-conjugated systems, which are absent in the dithiolane-protected phenyl group of the target compound .

Crystallographic and Stability Insights

- The imidazole derivative () exhibits significant π-π stacking (3.43–3.49 Å) and dihedral angles (79.56°) between aromatic rings, contrasting with the triclinic packing (P -1 space group) of propan-2-yl 2,4,6-TMB sulfonate .

- The target compound’s dithiolane group enhances stability during synthesis, whereas DSTMS’s ionic structure necessitates precise crystal growth for optical applications .

Notes

Handling and Stability : The use of LiAlH₄ in deprotection requires anhydrous conditions due to its reactivity with moisture .

Safety : The trimethylbenzenesulfonate group is generally stable, but derivatives with nitro groups (e.g., 2,4-dinitrophenyl sulfonate) may pose explosive hazards under extreme conditions .

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate (CAS No. 331461-24-6) is a sulfonate compound characterized by its unique dithiolane structure. This compound has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer treatment and cellular processes.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₀O₃S₃

- Molecular Weight : 380.54 g/mol

- Purity : Typically >90% in commercial preparations

The compound features a phenyl group substituted with a dithiolan moiety and a sulfonate group, which may contribute to its biological activity through various mechanisms.

Anticancer Potential

Recent studies have highlighted the potential of compounds with similar structural motifs in targeting cancer cells. For instance, derivatives of dithiolane compounds have been shown to inhibit the viability of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806. The mechanism of action involves the degradation of eEF2K, a protein linked to cellular energy homeostasis and protein synthesis regulation .

Case Study: Inhibition of eEF2K

A notable study demonstrated that specific derivatives significantly suppressed cell viability and induced apoptosis in TNBC cell lines. The most potent derivative exhibited comparable tumor-suppressive effects to established chemotherapeutics like paclitaxel without evident toxicity .

The biological activity of this compound may be attributed to:

- Induction of Apoptosis : Similar compounds have been shown to increase cytoplasmic calcium levels, which is critical for apoptotic signaling pathways .

- Inhibition of Protein Synthesis : By modulating eEF2K activity, these compounds can alter protein synthesis rates in cancer cells, leading to reduced proliferation.

Comparative Biological Activity

A comparative analysis of similar compounds provides insights into the structure-activity relationship (SAR):

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly alter cellular responses:

- Cell Viability Assays : Compounds were tested on various cancer cell lines showing a dose-dependent decrease in viability.

- Apoptosis Induction : Flow cytometry analyses indicated increased rates of apoptosis in treated cells compared to controls.

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy : Animal models are essential for understanding the therapeutic potential and safety profile.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will elucidate its full biological impact.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,3-Dithiolan-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via sulfonylation reactions, typically involving coupling of a dithiolane-containing phenol derivative with 2,4,6-trimethylbenzenesulfonyl chloride. Critical parameters include:

- Temperature : Reactions are often conducted at 0–25°C to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., dichloromethane, THF) are preferred for improved solubility of intermediates.

- Catalyst : Base catalysts like triethylamine or pyridine neutralize HCl byproducts and drive the reaction forward.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/water mixtures removes unreacted sulfonyl chloride or phenolic starting materials .

Q. How is the crystal structure of this compound characterized, and what crystallographic parameters are critical for reproducibility?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Space group : Monoclinic (e.g., P21/c) or triclinic (P1) systems are common for sulfonate derivatives.

- Unit cell dimensions : For example, a typical unit cell might have , with Z = 7.

- Disorder modeling : Partial occupancy refinement (e.g., 0.85:0.15 split in dithiolane rings) accounts for conformational flexibility .

- Validation metrics : , , and data-to-parameter ratios >15 ensure reliability .

Advanced Research Questions

Q. What role does the dithiolane moiety play in stabilizing non-centrosymmetric crystal packing for nonlinear optical (NLO) applications?

- Methodological Answer : The 1,3-dithiolane group introduces steric bulk and sulfur-mediated intermolecular interactions (C–H···S, S···π), promoting asymmetric packing. Comparative studies with analogs (e.g., HMQ-TMS) show:

- Polarizability : Enhanced hyperpolarizability () due to charge transfer between the dithiolane and sulfonate groups.

- Phonon modes : Low-frequency phonon absorption (0.5–3 THz) in terahertz spectra correlates with weak H-bonding and π-π stacking distances (~3.4–3.5 Å) .

Q. How can crystallographic disorder in the dithiolane ring be resolved, and what analytical techniques validate these findings?

- Methodological Answer :

- SCXRD refinement : Multi-conformer models with occupancy constraints (e.g., 84.9% major vs. 15.1% minor conformers) resolve disorder.

- DFT calculations : Geometry optimization (B3LYP/6-31G*) predicts energy differences between conformers (<2 kcal/mol).

- Complementary techniques : Raman spectroscopy (S–S stretch at 450–500 cm⁻¹) and DSC (glass transition anomalies) confirm dynamic disorder .

Q. What contradictions exist in reported S–O bond lengths and angles for sulfonate esters, and how do they impact mechanistic studies?

- Methodological Answer : Discrepancies arise from temperature-dependent conformational changes:

- Low-temperature studies (e.g., 173 K): S=O bonds average 1.419 Å, S–O bonds 1.639 Å.

- Room-temperature data : Increased thermal motion broadens bond length distributions (e.g., S–O up to 1.65 Å).

- Implications : Variable S–O bond strengths influence regioselectivity in nucleophilic substitutions (S–O vs. C–O cleavage) .

Q. How do π-π interactions and weak hydrogen bonds stabilize the crystal lattice, and what metrics quantify these interactions?

- Methodological Answer :

- π-π stacking : Centroid distances of 3.43–3.49 Å (e.g., between imidazole and fluorophenyl rings) indicate moderate stacking.

- C–H···O bonds : Distances of 3.19–3.33 Å and angles >150° confirm weak interactions.

- Hirshfeld surface analysis : Quantifies contributions of H-bonding (12–15%) and van der Waals contacts (70–75%) to lattice energy .

Comparative and Mechanistic Questions

Q. How does this compound compare to HMQ-TMS in terahertz generation efficiency, and what structural features explain differences?

- Methodological Answer :

- THz output : HMQ-TMS exhibits higher efficiency due to stronger charge-transfer transitions (λmax ~550 nm vs. ~480 nm for the title compound).

- Structural drivers : Extended conjugation in HMQ-TMS’s quinolinium system vs. the smaller pyridinium/dithiolane system here reduces optical bandgap and enhances NLO response .

Q. What experimental strategies address discrepancies between computational predictions and observed spectroscopic data for sulfonate derivatives?

- Methodological Answer :

- Solvent correction : Include PCM models in DFT to account for dielectric effects on UV-Vis spectra.

- Vibrational analysis : Scale calculated IR frequencies by 0.96–0.98 to match experimental peaks (e.g., S=O stretches at 1150–1250 cm⁻¹).

- Dynamic NMR : Variable-temperature ¹H NMR resolves conformational exchange broadening in flexible dithiolane groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.